

An In-depth Technical Guide on the Biological Activity and Function of Dkfvglx

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Compound of Interest

Compound Name: Dkfvglx

Cat. No.: B13389692

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Introduction

Dkfvglx is a novel synthetic small molecule inhibitor currently under investigation for its potent and selective anti-tumor activity. Preclinical studies have identified **Dkfvglx** as a modulator of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, a critical cascade often dysregulated in various malignancies, particularly hematological cancers and solid tumors. This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental protocols related to **Dkfvglx**.

Biological Activity and Function

The primary biological function of **Dkfvglx** is the inhibition of the JAK/STAT signaling pathway. It acts as an ATP-competitive inhibitor of JAK2, preventing the phosphorylation and subsequent activation of STAT3. This disruption leads to the downregulation of target genes involved in cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

The inhibitory activity of **Dkfvglx** has been quantified across various cell lines and kinase assays. The following table summarizes key quantitative data.

Assay Type	Target	Cell Line/System	IC50 (nM)
Kinase Assay	JAK1	Recombinant	150.2
Kinase Assay	JAK2	Recombinant	5.8
Kinase Assay	JAK3	Recombinant	250.6
Kinase Assay	TYK2	Recombinant	180.4
Cell Proliferation	STAT3-p	HEL 92.1.7	10.2
Cell Proliferation	STAT3-p	U266B1	15.5
Apoptosis Induction	Caspase 3/7	HEL 92.1.7	25.1

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dkfvglx** against a panel of JAK kinases.

Methodology:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with varying concentrations of **Dkfvglx** (0.1 nM to 10 μ M) in a kinase buffer containing ATP and a substrate peptide.
- The reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

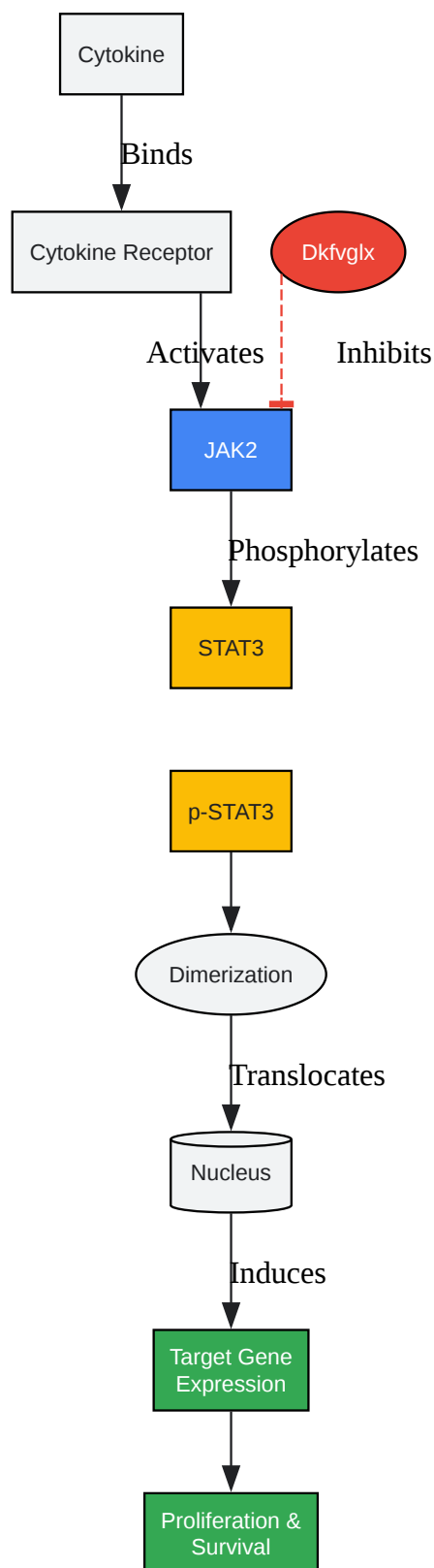
Objective: To assess the effect of **Dkfvglx** on the proliferation of cancer cell lines with constitutively active JAK/STAT signaling.

Methodology:

- HEL 92.1.7 and U266B1 cells are seeded in 96-well plates and treated with a serial dilution of **Dkfvglx** (0.1 nM to 10 μ M).
- Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell viability is measured using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells.
- IC₅₀ values are determined from the resulting dose-response curves.

Visualizations

Dkfvglx Signaling Pathway



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Caption: **Dkfvglx** inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC50 of **Dkfvglx**.

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